molecular formula C34H28BrCl2NO8 B2699022 (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1870821-30-9

(2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2699022
CAS RN: 1870821-30-9
M. Wt: 729.4
InChI Key: JIIPEQIGUADDNR-VKFRLDJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C34H28BrCl2NO8 and its molecular weight is 729.4. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

The research by Kricheldorf et al. (2001) discusses the polycondensation of various diols with dicarboxylic dichlorides, including compounds structurally similar to (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid. This process results in the formation of cyclic oligo- or polyesters, highlighting the role of such compounds in the synthesis of advanced polymeric materials (Kricheldorf, Rabenstein, Maskos, & Schmidt, 2001).

Alkaloid Synthesis

Huber and Seebach (1987) describe the synthesis of tetrahydroisoquinolines, closely related to (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline. Their work focuses on diastereoselective alkylation and is pivotal in synthesizing various alkaloids, such as (+)-corlumine, demonstrating the compound's significance in medicinal chemistry (Huber & Seebach, 1987).

Nanocatalysis

Goli-Jolodar, Shirini, and Seddighi (2016) conducted research on novel nanosized N-sulfonated Brönsted acidic catalysts for synthesizing polyhydroquinoline derivatives. This indicates potential applications of similar compounds in nanocatalysis, particularly in solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Photochemical Studies

Yang et al. (2012) explored the thermal stability of photochromic systems involving compounds structurally akin to (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline. Their research provides insights into the aromaticity-controlled stability of photochromic systems, suggesting applications in materials science (Yang et al., 2012).

properties

IUPAC Name

(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2R,3R)-2,3-dibenzoyloxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3/t13-,14-;14-/m10/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIPEQIGUADDNR-VKFRLDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28BrCl2NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.